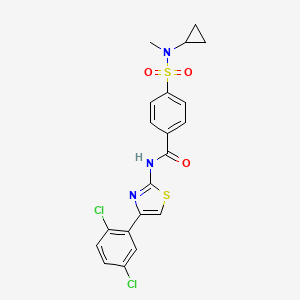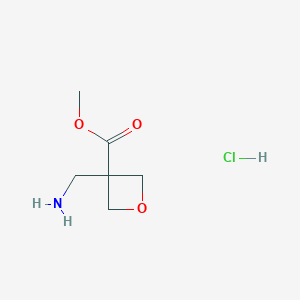
2-(4-Bromopyridin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromopyridin-2-yl)acetic acid is a compound with the CAS Number 1211530-21-0 . It has a molecular weight of 216.03 and its IUPAC name is (4-bromo-2-pyridinyl)acetic acid . It is stored under an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrNO2/c8-5-1-2-9-6(3-5)4-7(10)11/h1-3H,4H2,(H,10,11) . The InChI key is APOOYGKXZYWYOV-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound is a solid . Unfortunately, the search results do not provide more detailed physical and chemical properties.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives and Investigation of Acute Toxicity :
- Research highlighted the synthesis of derivatives of 2-(1,2,4-triazoles-3-iltio)acetic acids, which are analogous to 2-(4-Bromopyridin-2-YL)acetic acid. These derivatives exhibit a spectrum of biological activities including analgesic, neuroleptic, and anti-inflammatory effects. The study synthesized esthers of these acids and examined their acute toxicity, discovering that the compounds are mostly non-toxic or low-toxic (Salionov, 2015).
Reactivity of Bromine Atoms in Brominated Pyridines :
- The study explored the reactivity of bromine atoms in brominated pyridines, specifically focusing on the formation of 2-hydroxy-6-bromopyridine through the acid hydrolysis of 2,6-dibromopyridine, demonstrating potential pathways for synthesizing related compounds to this compound (Wibaut, Haayman, & Dijk, 2010).
Crystal Structure Analysis :
- An analysis of the crystal structure of a related compound, 2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid, revealed a complex network of hydrogen bonds and weak π–π interactions, providing insights into the structural characteristics that might be relevant for the study of this compound and its derivatives (Park et al., 2016).
Catalytic and Synthetic Applications
Catalytic Efficiency in Synthesis :
- A study emphasized the catalytic efficiency of acetic acid functionalized poly(4-vinylpyridinium) bromide in synthesizing imidazole derivatives, highlighting a 'green' and expeditious process. This could provide a reference for the catalytic potential of related compounds like this compound in various synthetic applications (Sonyanaik et al., 2018).
Synthesis and Microbiological Activity :
- A study reported the synthesis of 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives and examined their microbiological activity, indicating the potential application of this compound in the development of bacteriostatic or tuberculostatic agents (Miszke et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
2-(4-bromopyridin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-5-1-2-9-6(3-5)4-7(10)11/h1-3H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOOYGKXZYWYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[1,1'-Biphenyl]-3,3'-diylbis-dibenzothiophene](/img/structure/B2433234.png)





![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2433245.png)
![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2433247.png)


![N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2433252.png)
